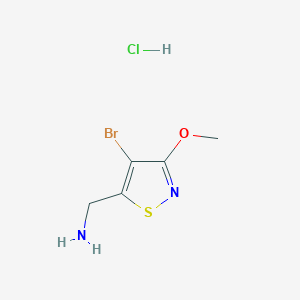

![molecular formula C20H22N2O2S B2945594 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851801-30-4](/img/structure/B2945594.png)

1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

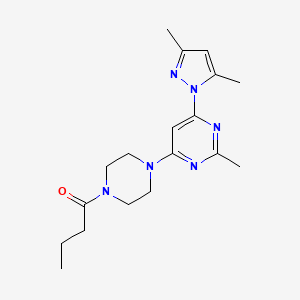

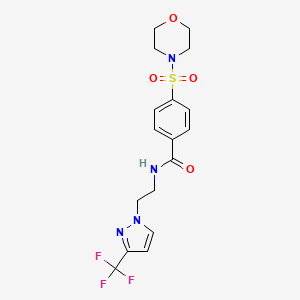

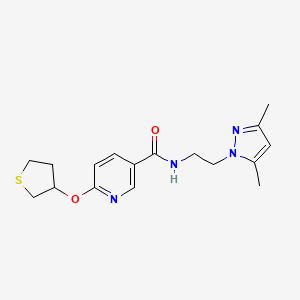

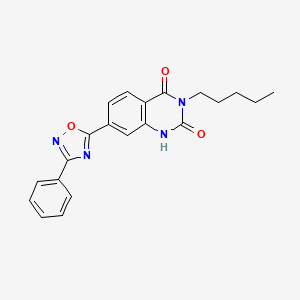

1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.

BenchChem offers high-quality 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

One significant area of research involves the exploration of compounds with potent activities against various pathogens. A notable example is the investigation into derivatives related to the chemical structure of interest, showing potent and selective activities against the gastric pathogen Helicobacter pylori. These derivatives exhibit low minimal inhibition concentrations (MICs) against a range of clinically relevant H. pylori strains, including those resistant to conventional treatments like metronidazole or clarithromycin. Such findings highlight the potential of these compounds in developing new antimicrobial agents specifically targeting H. pylori infections, a major cause of gastric ulcers and cancer (Carcanague et al., 2002).

Anticancer Activity

Another critical area of application is in the development of novel anticancer agents. Research into sulfanilamide copper(II) chelates has revealed compounds that significantly inhibit the growth and reproduction of human myeloid leukemia cells (HL-60), demonstrating a promising avenue for anticancer therapy (Gulya et al., 2010). Furthermore, studies on novel benzimidazole derivatives have shown significant anticonvulsant activity, indicating potential therapeutic applications beyond antimicrobial and anticancer treatments (Shaharyar et al., 2016).

Synthesis and Reactivity

The synthesis and chemical reactivity of compounds bearing the core structure have also been extensively explored. For instance, efficient synthesis methodologies have been developed for potent PPARpan agonists, highlighting the relevance of these compounds in modulating peroxisome proliferator-activated receptors, which are crucial for regulating metabolism and inflammation (Guo et al., 2006). Such research not only contributes to our understanding of the chemical properties of these compounds but also opens up new pathways for drug development.

Environmental and Material Science Applications

Research into the applications of related chemical structures extends beyond biomedicine into environmental science and materials engineering. Studies on the phototransformation products of pesticides, for instance, can lead to better understanding and mitigation of environmental pollutants. Moreover, the investigation of ionic liquids and their mixtures with alcohols provides insights into their volumetric properties, which are essential for designing greener solvents and catalytic processes (Matkowska & Hofman, 2013).

作用機序

Target of action

Compounds with a dihydroimidazole ring and a phenyl group often interact with various enzymes and receptors in the body. For example, some similar compounds have been found to target Tryptase alpha/beta-1 , a major neutral protease present in mast cells, which plays a role in innate immunity .

特性

IUPAC Name |

1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-8-6-7-9-17(15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-10-4-3-5-11-18/h3-11,16H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWWHTKWOQBEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Chloro-10-[(3,4-dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2945514.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)

![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)

![2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol](/img/structure/B2945527.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)